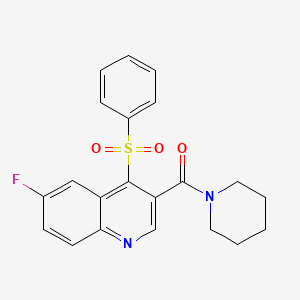

4-(BENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Description

4-(Benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at the 4-position, a fluoro substituent at the 6-position, and a piperidine-1-carbonyl moiety at the 3-position. This compound is synthesized via nucleophilic substitution and acylation reactions, as described in methods for analogous quinolines .

Properties

IUPAC Name |

[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S/c22-15-9-10-19-17(13-15)20(28(26,27)16-7-3-1-4-8-16)18(14-23-19)21(25)24-11-5-2-6-12-24/h1,3-4,7-10,13-14H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTRFAFNJLMKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.

Piperidin-1-ylcarbonyl Substitution: The piperidin-1-ylcarbonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-ylcarbonyl group.

Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

Substitution: The fluoro and sulfonyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The presence of the fluoro, sulfonyl, and piperidin-1-ylcarbonyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The table below compares key structural features of 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline with related compounds:

Key Observations:

Fluoro vs. Chloro: The 6-fluoro substituent (target compound, ) increases electronegativity and may improve metabolic stability compared to 6-chloro derivatives () .

Synthesis Methods: The target compound’s synthesis aligns with methods for benzenesulfonyl-containing quinolines, involving triethylamine-mediated coupling of benzenesulfonyl halides with amine intermediates (cf. ) .

Physicochemical Properties: The piperidine-1-carbonyl group in the target compound may reduce solubility compared to hydrochloride salts () but could enhance membrane permeability due to reduced polarity .

Bioactivity and Research Findings

- Antimicrobial Activity: highlights that benzenesulfonyl-substituted quinolines exhibit superior antimicrobial potency compared to benzoyl analogs, suggesting the target compound may share this trend .

- Stability and Solubility : Hydrochloride salts () demonstrate enhanced aqueous solubility, whereas the target compound’s free base form may prioritize lipophilicity for blood-brain barrier penetration .

Biological Activity

4-(Benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a unique structural arrangement that includes a quinoline core, a benzenesulfonyl group, and a piperidine-1-carbonyl moiety. Such structural characteristics are believed to contribute to its potential pharmacological properties.

Biological Activities

Research indicates that derivatives of quinoline compounds, including 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline, exhibit various biological activities:

- Antimicrobial Activity : Quinoline derivatives have been studied for their antibacterial and antifungal properties. The introduction of the benzenesulfonyl group enhances these activities by increasing the compound's ability to interact with microbial targets.

- Antimalarial Activity : Some studies have evaluated quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline have shown promising antimalarial effects, with some exhibiting nanomolar potency against both chloroquine-sensitive and resistant strains .

- Anticancer Properties : The compound's potential as an anticancer agent has been explored, particularly through its ability to inhibit certain cellular pathways involved in tumor growth. In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines .

The biological activity of 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Quinoline derivatives may inhibit enzymes such as plasmepsin II, which is crucial for hemoglobin digestion in malaria parasites. This inhibition disrupts the parasite's lifecycle and contributes to the antimalarial effect .

- Cellular Pathway Modulation : The compound may also affect pathways related to inflammation and cell proliferation, making it a candidate for further research in anti-inflammatory and anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial, anticancer |

| Quinoline Sulfonamides | Sulfonamide group | Antibacterial |

| Fluorinated Quinoline Compounds | Fluorine substitution | Enhanced biological activity |

| 4-(Benzenesulfonyl)-6-Fluoroquinolone | Benzenesulfonyl and piperidine functionalities | Antimicrobial, antimalarial, anticancer |

Case Studies

- Antimalarial Evaluation : A study conducted on various quinoline derivatives highlighted the efficacy of compounds similar to 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline against P. falciparum. The most active compounds exhibited IC50 values in the low nanomolar range without significant cytotoxicity towards human cell lines .

- Anticancer Research : In vitro studies assessing the cytotoxicity of quinoline derivatives on cancer cell lines demonstrated that several compounds induced apoptosis through mitochondrial pathways. The presence of the piperidine moiety was found to enhance apoptotic activity compared to other quinolines lacking this feature .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline?

The synthesis typically involves multi-step reactions starting with a quinoline core. Key steps include:

- Sulfonylation : Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF) .

- Piperidine-Carbonylation : Coupling of the piperidine moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carbonyl linkage .

- Fluorination : Fluorine substitution at the 6-position is often achieved via halogen exchange reactions (e.g., using KF or CsF in polar aprotic solvents) .

Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature Control : Maintaining 0–5°C during sulfonylation prevents undesired side reactions .

- Solvent Selection : Anhydrous DMF enhances sulfonylation efficiency, while THF is preferred for piperidine coupling due to its compatibility with carbodiimides .

- Catalysts : Lewis acids like Fe(DS)₃ (in sonication-assisted synthesis) reduce reaction times and improve regioselectivity .

- Workflow Automation : Continuous flow reactors minimize by-product formation in industrial-scale syntheses .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., sulfonyl and piperidine groups) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .

- IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and S=O (1150–1200 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Advanced: How does computational modeling assist in predicting biological interactions?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases or DNA topoisomerases) by simulating interactions between the quinoline core and active sites .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial or anticancer activity .

Data Contradiction: How should researchers resolve discrepancies in reported synthetic methods?

- Comparative Analysis : Evaluate yields and purity from alternative routes (e.g., direct fluorination vs. halogen exchange) using HPLC or GC-MS .

- Replication Studies : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to identify critical variables .

- Mechanistic Validation : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace reaction pathways and confirm intermediates .

Advanced: What biological targets are implicated in its pharmacological activity?

- Antibacterial Activity : The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), with MIC values reported against Gram-positive strains .

- Anticancer Mechanisms : Piperidine and quinoline moieties intercalate DNA or inhibit topoisomerase II, as shown in cytotoxicity assays (IC₅₀ = 2–10 μM in HeLa cells) .

- Target Validation : siRNA knockdown of candidate receptors (e.g., EGFR) in cell lines identifies primary therapeutic targets .

Basic: What are the stability and storage requirements for this compound?

- Stability : Degrades under UV light; store in amber vials at –20°C in anhydrous DMSO or ethanol .

- Handling Precautions : Use gloves and fume hoods due to potential toxicity from chlorinated intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Screening : Replace benzenesulfonyl with tosyl or mesyl groups to modulate lipophilicity (logP) and bioavailability .

- Fluorine Isosteres : Substitute 6-fluoro with trifluoromethyl or cyano groups to enhance metabolic stability .

- Piperidine Alternatives : Test morpholine or thiomorpholine rings to improve solubility and target engagement .

Basic: What in vitro assays are used to evaluate its biological activity?

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus and E. coli .

- Cytotoxicity Screening : MTT assays measure viability in cancer cell lines (e.g., MCF-7, A549) .

- Enzyme Inhibition : Fluorescence-based assays quantify inhibition of acetylcholinesterase or kinases .

Advanced: What strategies mitigate off-target effects in preclinical studies?

- Proteomic Profiling : Chemoproteomics identifies unintended protein interactions using activity-based probes .

- Metabolite Analysis : LC-MS/MS tracks metabolic pathways (e.g., CYP450-mediated oxidation) to predict drug-drug interactions .

- Selectivity Optimization : Fragment-based drug design (FBDD) refines the quinoline scaffold to enhance target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.